molecular formula C14H13BrN2O3 B2459470 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline CAS No. 331459-72-4

4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline

Cat. No.: B2459470
CAS No.: 331459-72-4
M. Wt: 337.173
InChI Key: WYJARWFFJBACTJ-UHFFFAOYSA-N
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Description

4-Bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is a substituted aniline derivative characterized by a bromine atom at the para position of the aniline ring and a benzyl group attached to the nitrogen. The benzyl substituent contains a methoxy group at position 4 and a nitro group at position 3 of its phenyl ring. This compound is structurally tailored to balance electron-donating (methoxy) and electron-withdrawing (nitro, bromo) groups, which influence its physicochemical properties and reactivity. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-14-7-2-10(8-13(14)17(18)19)9-16-12-5-3-11(15)4-6-12/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJARWFFJBACTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-methoxybenzylamine, undergoes nitration to introduce a nitro group at the meta position relative to the methoxy group.

    Bromination: The nitrated product is then subjected to bromination to introduce a bromine atom at the para position relative to the aniline group.

    Coupling Reaction: The brominated nitro compound is then coupled with aniline under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-bromo-N-[(4-formyl-3-nitrophenyl)methyl]aniline or 4-bromo-N-[(4-carboxy-3-nitrophenyl)methyl]aniline.

    Reduction: Formation of 4-bromo-N-[(4-methoxy-3-aminophenyl)methyl]aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Intermediate Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it versatile for creating derivatives with enhanced properties.

Biology

  • Enzyme Inhibition Studies : The compound is utilized in studies focused on enzyme inhibition, particularly in understanding the mechanisms by which certain enzymes can be modulated or inhibited. For instance, it has been investigated for its potential to inhibit kinases involved in cancer cell proliferation .

Medicine

  • Pharmaceutical Development : There is growing interest in this compound as a lead structure for developing new pharmaceutical agents. Its biological activities suggest potential applications in treating conditions such as cancer and bacterial infections due to its ability to induce apoptosis and inhibit inflammatory responses .

The biological activity of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline has been documented in various studies, indicating its potential therapeutic effects:

  • Anticancer Properties : Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle disruption.
  • Anti-inflammatory Effects : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in reducing inflammation.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and its derivatives:

Study FocusFindings
Enzyme InhibitionDemonstrated selective inhibition of MEK kinases critical for cancer cell survival .
Antimicrobial PropertiesEffective against multi-drug resistant bacterial strains, enhancing the efficacy of existing antibiotics.
Anticancer ActivityInduced apoptosis in various cancer cell lines through specific biochemical pathways.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline depends on its specific application

    Electrophilic and Nucleophilic Interactions: The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively.

    Hydrogen Bonding: The aniline moiety can form hydrogen bonds with biological molecules, influencing their activity.

    Aromatic Interactions: The benzene ring can participate in π-π stacking interactions with other aromatic systems.

Comparison with Similar Compounds

Substituent Variation on the Benzyl Group

The position and nature of substituents on the benzyl group significantly alter the compound’s properties:

  • 4-Bromo-N-[(3-chlorophenyl)methyl]aniline (): Replacing the methoxy and nitro groups with a single chlorine atom at position 3 reduces steric hindrance and electron-withdrawing effects. This compound was synthesized via Suzuki-Miyaura coupling, highlighting the role of palladium catalysis in cross-coupling reactions .
  • (E)-4-Bromo-N-(4-nitrobenzylidene)aniline (): A Schiff base derivative with a nitro group at position 4 of the benzylidene moiety. The imine linkage introduces planarity, affecting crystallinity and π-π stacking interactions in solid-state structures .
  • 4-Bromo-N-[(4-nitrophenyl)methyl]aniline (): Features a nitro group at position 4 of the benzyl substituent. Its molecular weight (307.14 g/mol) and melting point (162–163°C) are comparable to the target compound, suggesting similar thermal stability .

Table 1: Physical Properties of Selected Analogues

Compound Name Molecular Formula Melting Point (°C) Key Substituents
Target Compound* C₁₄H₁₂BrN₂O₃ Not reported 4-Br, 4-OCH₃, 3-NO₂ (benzyl)
4-Bromo-N-[(4-nitrophenyl)methyl]aniline C₁₃H₁₁BrN₂O₂ 162–163 4-Br, 4-NO₂ (benzyl)
H11 () C₂₁H₁₈BrN₆ 159–160 Triazolo-pyrimidine substituent
(E)-4-Bromo-N-(4-nitrobenzylidene)aniline C₁₃H₉BrN₂O₂ Not reported Imine linkage, 4-NO₂
Comparison with Amide and Ester Derivatives
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): An amide derivative with a nitro group at position 2.
  • Methyl 4-[(4-methoxybenzyl)amino]-3-nitrobenzoate (): Incorporates an ester group and a methoxybenzylamine moiety. The ester functionality introduces hydrolytic instability under basic conditions, a limitation absent in the target compound .

Table 2: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Derivative Substituent Microbial Target MIC (µg/mL) Reference
p-NO₂ C. albicans 12.5
p-OCH₃ S. aureus 25.0
Amoxicillin S. aureus 50.0

Biological Activity

4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a bromine atom, methoxy group, and nitro group attached to an aniline structure. This configuration contributes to its chemical reactivity and biological activity. The presence of the nitro group is particularly notable for its role in redox reactions.

The biological activity of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline is primarily attributed to its interaction with various molecular targets:

  • Redox Activity : The nitro group can undergo reduction, potentially leading to the formation of reactive intermediates that may interact with cellular components.
  • Electrophilic Substitution : The aromatic rings can participate in electrophilic substitution reactions, influencing the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, showcasing minimum inhibitory concentration (MIC) values as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

Additionally, antifungal activity was noted against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. In vitro studies demonstrated that derivatives of this compound could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Synthesis and Screening : A study synthesized various derivatives of 4-bromo-N-[(4-methoxy-3-nitrophenyl)methyl]aniline and evaluated their biological activities. Some derivatives exhibited enhanced antibacterial and anti-inflammatory effects compared to the parent compound .
  • Pharmacokinetics : Another investigation focused on the pharmacokinetic profile of related compounds, revealing moderate absorption and distribution characteristics, which are crucial for their efficacy as potential therapeutic agents .

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